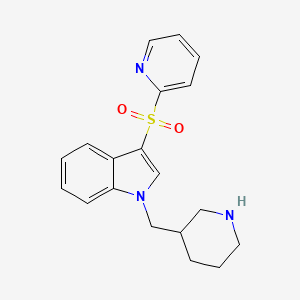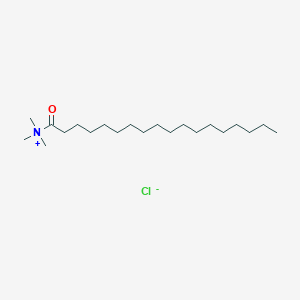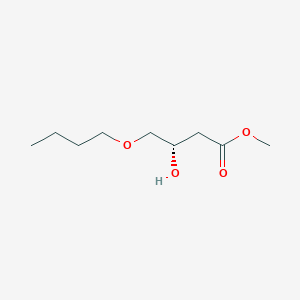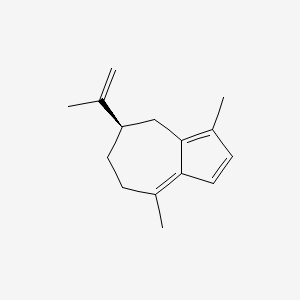
1H-Indole, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a unique combination of indole, piperidine, and pyridine sulfonyl groups, which may contribute to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting with a precursor such as aniline, the indole core can be synthesized through Fischer indole synthesis.
Attachment of Piperidinylmethyl Group: This step may involve the alkylation of the indole nitrogen with a piperidinylmethyl halide under basic conditions.
Introduction of Pyridinylsulfonyl Group: The final step could involve the sulfonylation of the indole ring with a pyridinylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridinylsulfonyl group can be reduced to form corresponding sulfides.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Indole, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, leading to changes in cellular processes. The piperidinylmethyl and pyridinylsulfonyl groups may enhance binding affinity or selectivity for specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Indole, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-
- 1H-Indole, 1-(3-piperidinylmethyl)-3-(3-pyridinylsulfonyl)-
- 1H-Indole, 1-(3-piperidinylmethyl)-3-(2-thiazolylsulfonyl)-
Uniqueness
1H-Indole, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- is unique due to the specific positioning of the piperidinylmethyl and pyridinylsulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
651335-34-1 |
|---|---|
Molekularformel |
C19H21N3O2S |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
1-(piperidin-3-ylmethyl)-3-pyridin-2-ylsulfonylindole |
InChI |
InChI=1S/C19H21N3O2S/c23-25(24,19-9-3-4-11-21-19)18-14-22(13-15-6-5-10-20-12-15)17-8-2-1-7-16(17)18/h1-4,7-9,11,14-15,20H,5-6,10,12-13H2 |
InChI-Schlüssel |
WWIVSOQKEVPDOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12527437.png)
![3-(3,4-dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12527445.png)

![N-[(2R)-1-Hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B12527459.png)


![2-Methoxy-4-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12527483.png)



![1-(Pyridin-3-yl)-9h-pyrido[3,4-b]indole](/img/structure/B12527507.png)

![3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one](/img/structure/B12527522.png)
![2-(tert-butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12527534.png)
